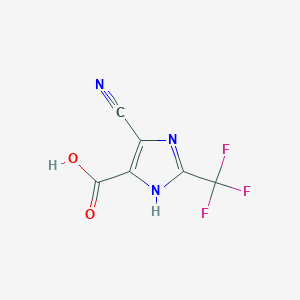

4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-Cyano-2-(trifluoromethyl)benzoic acid” is similar to the requested compound . It has a molecular weight of 215.13 and its IUPAC name is 4-cyano-2-(trifluoromethyl)benzoic acid . It is a solid substance stored in dry conditions at 2-8°C .

Synthesis Analysis

Cyanoacetamides, which are similar to the requested compound, can be synthesized in several ways . The most common method involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction can occur without solvent at room temperature .Molecular Structure Analysis

The InChI code for “4-Cyano-2-(trifluoromethyl)benzoic acid” is 1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) .Chemical Reactions Analysis

Cyanoacetamides are known to react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis

The compound “4-Cyano-2-(trifluoromethyl)benzoic acid” is a solid substance stored in dry conditions at 2-8°C . It is water-soluble .科学的研究の応用

Synthesis of Derivatives and Complexes

Cyanobenzoic acids, including structures similar to 4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid, have been identified as suitable starting materials for the transformation into multifunctional products of the 4H-imidazole type. These derivatives have been used for constructing novel bis-4H-imidazoles with two different complexation spheres, which are significant for developing metal-metal multiply bonded compounds and heterobimetallic complexes (Matschke et al., 2009).

Applications in Photoluminescent Sensing and Solar Cells

Imidazole-based sensitizers containing double anchors for dye-sensitized solar cells (DSSCs) have been synthesized, demonstrating the compound's relevance in the field of renewable energy. These sensitizers show optical absorption from 300–600 nm with high molar extinction coefficients, indicating their potential in improving the efficiency of DSSCs (Yen et al., 2015).

Coordination Chemistry and Material Science

Derivatives of this compound have been used to construct coordination polymers with unique properties. For instance, luminescent 3D lanthanide-cadmium heterometal-organic frameworks (HMOFs) based on similar structures have been synthesized. These compounds exhibit excellent chemical stability and selective luminescent sensing capabilities, making them suitable for detecting various cations and organic amines (Ding et al., 2017).

Computational Studies

Computational studies on carboxylic acids related to this compound have provided insights into their structural and electronic properties. These studies are vital for understanding the behavior of such compounds in various chemical environments, potentially guiding the design of new materials with desired properties (Mammino & Kabanda, 2010).

Fluorescent Chemosensors

Imidazole-based chemosensors for the reversible detection of cyanide and mercury ions have been developed using derivatives of this compound. These sensors exhibit high sensitivity and selectivity towards CN- and Hg2+ ions, demonstrating the compound's utility in environmental monitoring and safety (Emandi et al., 2018).

Safety and Hazards

The compound “4-Cyano-2-fluorophenylboronic acid pinacol ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

将来の方向性

The development of innovative techniques for the incorporation of trifluoromethyl group has long been a research focus . Various metals such as Cu, Mg, Ni, Ag, Fe, and V were found to act as lewis acid in the synthesis of different trifluoromethylated compounds . This area of research could provide future directions for the study of “4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid”.

特性

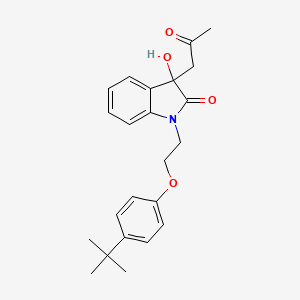

IUPAC Name |

4-cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3O2/c7-6(8,9)5-11-2(1-10)3(12-5)4(13)14/h(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVPCWDYPGPOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=N1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis](/img/structure/B2938670.png)

![Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate](/img/structure/B2938674.png)

![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)

![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)

![methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2938683.png)

![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)

![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)

![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2938691.png)